molecular formula C6H8Cl2O B8519833 1,1-Dichloro-4-methyl-pent-1-en-3-one

1,1-Dichloro-4-methyl-pent-1-en-3-one

Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
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Patent
US04216173

Procedure details

Surprisingly, however, it has been found that 1,1-dichloro-4-methyl-pent-1-en-3-one can be reduced with alkali metal borohydrides, preferably sodium borohydride, to give 1,1-dichloro-4-methyl-3-hydroxy-pent-1-ene in virtually quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:9])=[CH:3][C:4](=[O:8])[CH:5]([CH3:7])[CH3:6].[BH4-].[Na+]>>[Cl:1][C:2]([Cl:9])=[CH:3][CH:4]([OH:8])[CH:5]([CH3:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(C(C)C)=O)Cl
Step Two
Name
alkali metal borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(C(C)C)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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